(S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine compound with significant relevance in organic chemistry and medicinal applications. This compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and metabolic stability, making it a valuable building block for synthesizing complex organic molecules. The molecular formula for this compound is C₉H₁₁ClF₃N, and it has a molecular weight of approximately 225.64 g/mol. Its unique structural characteristics allow for diverse applications in biological and industrial settings.
The compound is synthesized through various chemical methods, often starting from 4-(trifluoromethyl)benzaldehyde and involving reduction and amination steps. It is commonly studied for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical agents targeting neurological and psychiatric disorders.
(S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride falls under the category of aromatic ethylamines. It is classified as a chiral amine due to the presence of an asymmetric carbon atom, which allows for the existence of two enantiomers: (S)- and (R)- forms. The trifluoromethyl group significantly influences its chemical behavior and biological interactions .
The synthesis of (S)-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride typically follows these steps:
In industrial settings, optimized reaction conditions such as high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography are employed to enhance yield and purity.
The molecular structure of (S)-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride can be represented as follows:
This structure contributes to its unique chemical properties, including enhanced lipophilicity due to the trifluoromethyl group .
(S)-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (S)-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The trifluoromethyl group enhances lipophilicity, allowing the compound to effectively cross biological membranes and interact with hydrophobic pockets within target proteins. This interaction can modulate receptor activity or enzymatic processes, leading to various biological effects .
(S)-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride has diverse applications across multiple fields:
The marine-derived ω-transaminase TR8 has demonstrated exceptional capability in synthesizing bulky trifluoromethylated chiral amines. Isolated from Amphritea spp., this thermotolerant (60-65°C optimal activity) class III (S)-selective enzyme maintains >35% activity in 50% (v/v) organic solvents including methanol, acetonitrile, and DMSO. TR8 exhibits a distinct preference for sterically demanding ketone substrates like 4'-(trifluoromethyl)acetophenone, achieving a Michaelis constant (Km) of 2.24 µmol and maximum reaction velocity (Vmax) of 7.4 × 10−4 µmol min−1 with this substrate. Unlike many transaminases that struggle with ortho-substituted or bulky ketones, TR8 maintains consistent activity (6.6–7.2 nmol min−1 mg−1) across substrate concentrations ranging from 10–200 mM. Structural adaptations in its active site accommodate the trifluoromethyl group's steric and electronic properties, enabling efficient amination without requiring extensive protein engineering .
Table 1: Enzymatic Properties of ω-Transaminase TR8
Property | Value |
---|---|
Optimal Temperature | 60-65°C |
Organic Solvent Tolerance | >35% activity in 50% MeCN/MeOH/DMSO |
Km (substrate) | 2.24 µmol |
Vmax | 7.4 × 10−4 µmol min−1 |
Substrate Preference | Bulky ketones (e.g., trifluoromethylated) |
The use of isopropylamine (IPA) as an amine donor introduces significant thermodynamic limitations due to equilibrium constraints. While IPA is industrially favored for its low cost and easy acetone co-product removal, it exhibits a concentration-dependent inhibition profile. Enzyme activity increases linearly up to 75 mM IPA but declines sharply above this threshold, with complete inhibition occurring at 150 mM. This phenomenon is attributed to accumulation and destabilization of the aminated enzyme-PLP complex, leading to apoenzyme unfolding. To mitigate this, reaction temperatures are maintained at 30°C (below IPA's boiling point of 34°C) despite TR8's higher thermotolerance, as lower temperatures permit extended reaction times (19–62 hours) to compensate for equilibrium limitations. Maintaining an IPA:ketone ratio >7.5:1 (e.g., 75 mM IPA:10 mM ketone) pushes the equilibrium toward product formation .
The poor aqueous solubility of 4'-(trifluoromethyl)acetophenone (≤10 mM) necessitates solvent engineering. Among five co-solvents evaluated, 25–30% (v/v) DMSO optimally balances substrate solubility and enzyme activity. DMSO increases substrate mass transfer into the aqueous phase while preserving >65% of TR8’s native activity. Higher DMSO concentrations (>40%) induce significant activity loss due to protein denaturation, while hydrophobic solvents like toluene partition the substrate away from the aqueous phase. In biphasic systems (e.g., n-hexadecane/DMSO), DMSO facilitates interfacial substrate transfer, enabling substrate concentrations up to 200 mM without inhibition. This co-solvent strategy increases product titers by 3.2-fold compared to solvent-free systems .
Chemical synthesis of the target amine predominantly employs reductive amination of 4-(trifluoromethyl)acetophenone. This one-step protocol uses sodium triacetoxyborohydride or cyanoborohydride catalysts in aprotic solvents (dichloromethane or tetrahydrofuran), achieving yields of 70–85%. Chiral induction requires catalytic asymmetric hydrogenation with ruthenium-BINAP complexes (e.g., [RuCl((S)-BINAP)(p-cymene)]Cl) under 50–100 psi H2 pressure. This approach delivers enantiomeric excess (ee) >95% but necessitates expensive catalysts and stringent oxygen-free conditions. Alternatively, non-chiral reductive amination produces racemic amine, requiring downstream resolution [3] [7].
Racemic mixtures of 1-(4-(trifluoromethyl)phenyl)ethylamine are resolved via diastereomeric salt formation using chiral acids like (S)-2-(2-naphthyl)glycolic acid. Selective crystallization isolates the (S)-amine salt with 87% ee, though multiple recrystallizations are needed to achieve pharma-grade purity (>99.5% ee). Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) offers a greener alternative, acylating the (R)-enantiomer while leaving the desired (S)-amine unreacted. However, this method suffers from moderate ee (78%) and low throughput due to reaction equilibrium constraints. Industrial-scale processes favor continuous crystallization with optimized solvent/nucleant systems to enhance yield and purity [5].
Table 2: Chiral Resolution Methods Comparison
Method | Enantiomeric Excess | Yield | Industrial Feasibility |
---|---|---|---|
Diastereomeric Salt Formation | 87% (initial) | 40–50% | Moderate (multi-step cryst.) |
Enzymatic Resolution | 78% | 30–35% | Low (equilibrium limited) |
Optimized Crystallization | >99.5% | 65% | High (continuous processing) |
Product inhibition significantly limits biocatalytic synthesis, with 0.5 mM (S)-1-(4-(trifluoromethyl)phenyl)ethylamine reducing TR8 activity by >50%. To address this, an in situ product removal (ISPR) system using n-hexadecane as an organic phase extracts the hydrophobic amine product. However, unmodified biphasic systems suffer from substrate partitioning issues—over 85% of 4'-(trifluoromethyl)acetophenone migrates to the organic phase, reducing enzyme accessibility. Incorporating 25% DMSO into the aqueous phase (final concentration) improves substrate diffusion while retaining the product’s preferential partitioning into hexadecane (log Pproduct = 2.1 vs. log Psubstrate = 1.8). This modified system sustains reaction progress for 62 hours, achieving 48% higher product accumulation compared to single-phase systems .
Translating lab-scale synthesis to industrial production faces three primary hurdles:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1